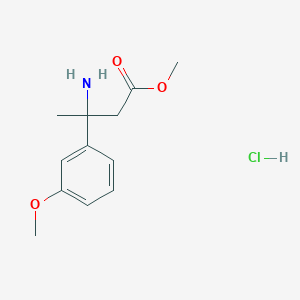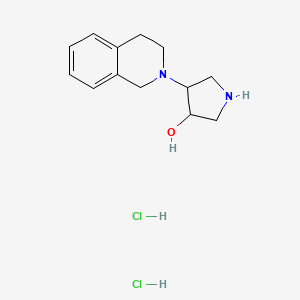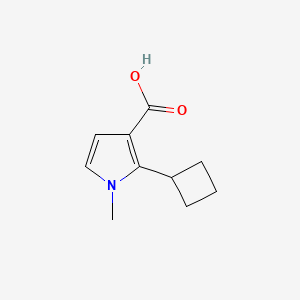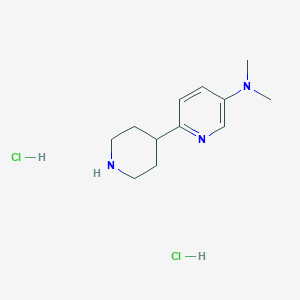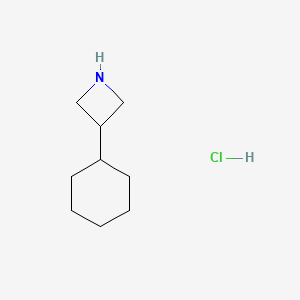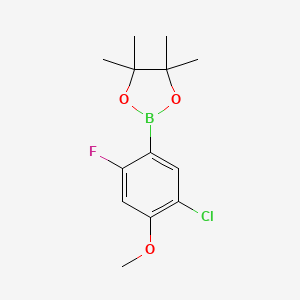
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester
Overview
Description
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-64-0. It has a molecular weight of 286.54 . The IUPAC name for this compound is 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For example, they are used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, a catalytic protodeboronation of these esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a storage temperature of 2-8°C .Scientific Research Applications
Fluorescence Quenching Studies
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester has been studied for its fluorescence quenching properties. Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching of related boronic acid derivatives using steady-state fluorescence measurements, which provides insights into their potential applications in fluorescence-based sensors and bioimaging techniques (Geethanjali, H. S., Nagaraja, D., & Melavanki, R. (2015)).
Synthesis and Functionalization
Zhou et al. (2016) demonstrated the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation, indicating its usefulness in synthesizing various fluorinated compounds, which are vital in pharmaceuticals and agrochemicals (Zhou, J.-F., et al. (2016)).
Polymer Chemistry Applications
In polymer chemistry, the use of phenylboronic acid pinacol ester, a closely related compound, has been significant. Segawa, Higashihara, and Ueda (2013) successfully synthesized a hyperbranched polythiophene, indicating the potential of boronic acid esters in developing novel polymeric materials (Segawa, Y., Higashihara, T., & Ueda, M. (2013)).
Chemical Analysis and Characterization
Strategies for analyzing highly reactive pinacolboronate esters have been developed due to their significance in Suzuki coupling reactions. Zhong et al. (2012) discussed methods to stabilize and analyze these compounds, highlighting their importance in synthetic chemistry (Zhong, Q., et al. (2012)).
Potential in Organic Synthesis
Takagi et al. (2002) utilized 1-alkenylboronic acid pinacol esters in palladium-catalyzed cross-coupling reactions, showcasing the utility of boronic acid esters in the synthesis of complex organic molecules (Takagi, J., et al. (2002)).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the susceptibility to hydrolysis of phenylboronic pinacol esters at physiological ph can influence their bioavailability .
Result of Action
The result of the action of the this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of the this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which can affect their stability and efficacy, is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic substrates. The nature of these interactions often involves the formation of transient complexes with enzymes such as palladium-catalyzed systems, which aid in the transmetalation process during Suzuki-Miyaura coupling .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in synthetic organic chemistry. While direct cellular effects are not extensively documented, its influence on cell function can be inferred from its involvement in biochemical pathways. This compound may impact cell signaling pathways and gene expression indirectly through its role in the synthesis of bioactive molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of boron-carbon bonds. This process involves the interaction of the boronic ester with palladium catalysts, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom is transferred to the organic substrate, facilitating the formation of new carbon-carbon bonds .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is essential to consider potential threshold effects and toxicities at high doses. As with many chemical reagents, careful dosage control is necessary to avoid adverse effects, particularly in in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in synthetic organic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of boron-carbon bonds. These interactions can influence metabolic flux and metabolite levels, particularly in pathways involving the synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins can affect its localization and accumulation. Understanding these interactions is crucial for optimizing its use in synthetic applications .
properties
IUPAC Name |
2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVALZQIWPKGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135970 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-64-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
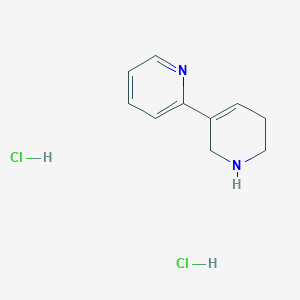
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)

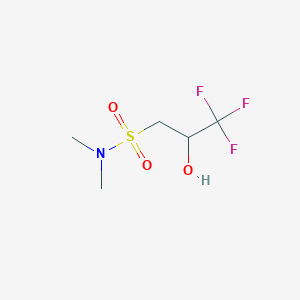


![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
